molecular formula C24H19ClFN3O2 B2443938 N-(2-chlorobenzyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 951547-86-7

N-(2-chlorobenzyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Cat. No. B2443938
CAS RN: 951547-86-7
M. Wt: 435.88
InChI Key: BHWBYEQYSHHKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity .

Scientific Research Applications

Synthesis and Derivative Analysis

The compound's utility in synthesizing diverse derivatives with potential pharmacological activities is noteworthy. Researchers have developed various derivatives, showcasing its versatility as a core structure for modifications aimed at enhancing biological activity. For instance, novel sulfonamide derivatives incorporating the compound's framework exhibited significant anti-inflammatory and cytotoxic activities, underscoring its potential in drug development (Ghorab et al., 2015)[https://consensus.app/papers/cytotoxic-activity-novel-sulfonamide-derivatives-ghorab/130f7e9744355db2bd704f45b6f13d36/?utm_source=chatgpt].

Pharmacological Properties

The compound and its derivatives have been studied for their effects on the central nervous system, including interactions with peripheral benzodiazepine receptors (PBRs). This research avenue is crucial for developing new therapeutic agents targeting neurodegenerative diseases and psychiatric disorders. For example, studies on ligands for PBR, such as DAA1097 and DAA1106, suggest significant anxiolytic-like properties without affecting spontaneous locomotor activity, highlighting the therapeutic potential of compounds targeting PBR (Okuyama et al., 1999)[https://consensus.app/papers/profile-benzodiazepine-receptor-agonists-daa1097-okuyama/90b7fbb8f4c5587e952cb1441b9ed465/?utm_source=chatgpt].

Radioligand Development for Imaging

The compound's framework has been utilized to develop radioligands for positron emission tomography (PET) imaging, aiding in the visualization of PBRs in the brain. This application is instrumental in studying neuroinflammation and neurodegenerative diseases at a molecular level. For instance, [(11)C]DAA1106, a radioligand synthesized from the compound, showed high specificity and potential for in vivo binding to PBRs, offering insights into brain disorders and the role of PBRs (Zhang et al., 2003)[https://consensus.app/papers/11cdaa1106-radiosynthesis-vivo-binding-benzodiazepine-zhang/8e685cb0a1ae540bb53ec826945ba004/?utm_source=chatgpt].

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O2/c25-19-6-2-1-5-17(19)14-27-23(30)15-29-22-8-4-3-7-20(22)28-21(13-24(29)31)16-9-11-18(26)12-10-16/h1-12H,13-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWBYEQYSHHKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.